molecular formula C11H15NO2S B7792139 2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid

2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid

Cat. No.: B7792139
M. Wt: 225.31 g/mol
InChI Key: ORXQKYHMZPAPGT-UHFFFAOYSA-N
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Description

2-(2-Cyclohexyl-1,3-thiazol-4-yl)acetic acid (CAS 24087-98-7) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a acetic acid functional group tethered to a 1,3-thiazole core, which is itself substituted at the 2-position with a cyclohexyl ring. The thiazole moiety is a privileged scaffold in pharmaceutical development, known for its diverse biological activities and presence in numerous therapeutic agents . This compound serves as a versatile synthetic intermediate for the design and synthesis of novel bioactive molecules. Its molecular structure, incorporating both a heteroaromatic system and a flexible cycloalkyl group, makes it particularly valuable for creating potential enzyme inhibitors. Recent scientific literature highlights that thiazole derivatives similar to this compound are being investigated as promising inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic disorders and cancer therapy . Furthermore, the 1,3-thiazole core is a recognized bioisostere for pyrimidine and other aromatic rings, allowing researchers to fine-tune the physicochemical properties and pharmacokinetic profiles of drug candidates . The carboxylic acid functional group provides a handle for further derivatization, enabling its conjugation to other molecular fragments via amide bond formation or esterification to create more complex structures for structure-activity relationship (SAR) studies. Applications & Research Value: Primary applications include use as a key intermediate in organic synthesis, building block for pharmaceutical research, and in the exploration of new molecules with potential biological activity. Its core value lies in its role in facilitating the development of new chemical entities for hit-to-lead optimization campaigns. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-10(14)6-9-7-15-11(12-9)8-4-2-1-3-5-8/h7-8H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXQKYHMZPAPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

A Landscape of Limited Exploration: Historical Context and Research Evolution

A comprehensive review of scientific literature reveals a notable scarcity of studies focused specifically on 2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid. Its history is not marked by significant breakthroughs or extensive investigation. Instead, its presence is primarily noted in chemical supplier databases, indicating its availability for research purposes rather than a subject of it.

The evolution of research on this specific molecule is, therefore, more of a blank canvas than a detailed portrait. However, the study of its constituent parts—the thiazole (B1198619) ring, the cyclohexyl group, and the acetic acid moiety—has a rich and extensive history in medicinal chemistry. The synthesis of related compounds, such as 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives, has been documented, but a direct lineage of research leading to or focusing on this compound is not apparent in published academic works. nih.gov

The Thiazole Core: a Privileged Scaffold in Medicinal Chemistry

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. nih.gov Its significance lies in its presence in a wide array of biologically active compounds, including a number of FDA-approved drugs. The thiazole nucleus is considered a "privileged scaffold" due to its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities. nih.gov

The thiazole moiety's utility is demonstrated by its incorporation into drugs with diverse therapeutic applications, as highlighted in the table below.

Drug ClassExample(s)
AntiretroviralRitonavir
AntineoplasticBleomycin
Anti-inflammatoryMeloxicam
AntifungalRavuconazole
AntihypertensiveNizatidine

This table presents examples of drug classes and specific drugs that contain a thiazole ring, illustrating the scaffold's importance in medicinal chemistry.

The biological activity of thiazole derivatives is intrinsically linked to the substituents attached to the ring. In the case of 2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid, the cyclohexyl group at position 2 and the acetic acid moiety at position 4 are expected to significantly influence its physicochemical properties and biological interactions.

The cyclohexyl group, a non-aromatic carbocycle, is a common feature in both natural and synthetic bioactive molecules. pharmablock.com Its incorporation can modulate a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The three-dimensional nature of the cyclohexyl ring can also facilitate more precise interactions with the binding sites of target proteins. pharmablock.com

The acetic acid group at the 4-position of the thiazole ring introduces a carboxylic acid function, which can participate in hydrogen bonding and ionic interactions with biological targets. nih.gov The presence of this acidic moiety can also influence the compound's solubility and pharmacokinetic properties. Research on other thiazole acetic acid derivatives has suggested potential cardiovascular activity, indicating that this functional group can be a key determinant of a molecule's therapeutic potential. nih.gov

Navigating the Unknown: Current Academic Challenges and Research Gaps

Established Synthetic Routes for the Preparation of this compound

The primary and most established method for the synthesis of the this compound core structure is based on the Hantzsch thiazole synthesis. mdpi.combepls.comnih.gov This classical method involves the condensation reaction between a thioamide and an α-haloketone or a related species with a reactive carbonyl group. mdpi.combepls.comnih.gov

Key Reaction Pathways and Precursor Chemistry

The synthesis of this compound via the Hantzsch reaction typically proceeds through a two-step pathway involving the formation of an ester precursor followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-(2-cyclohexyl-1,3-thiazol-4-yl)acetate

The initial step involves the cyclocondensation of cyclohexanecarbothioamide (B2577165) with an ethyl 4-haloacetoacetate, such as ethyl 4-chloroacetoacetate.

Precursor 1: Cyclohexanecarbothioamide. This thioamide is a crucial precursor, providing the cyclohexyl group at the C2 position of the thiazole ring. It can be prepared from cyclohexanecarboxamide (B73365) by treatment with a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

Precursor 2: Ethyl 4-chloroacetoacetate. This α-halo-β-ketoester provides the C4 and C5 atoms of the thiazole ring, along with the acetic acid ester side chain. The chlorine atom serves as a leaving group during the cyclization process.

The reaction mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the carbonyl carbon of the ketoester, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov

Step 2: Hydrolysis to this compound

The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved through base-catalyzed hydrolysis using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate and yield the final product.

A summary of the key reaction is presented in the table below:

StepReactantsProductKey Transformation
1Cyclohexanecarbothioamide, Ethyl 4-chloroacetoacetateEthyl 2-(2-cyclohexyl-1,3-thiazol-4-yl)acetateHantzsch thiazole synthesis
2Ethyl 2-(2-cyclohexyl-1,3-thiazol-4-yl)acetate, NaOH(aq), then HCl(aq)This compoundEster hydrolysis

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the Hantzsch synthesis is crucial for maximizing the yield and purity of the final product. Several factors can be adjusted to achieve this.

Reaction Conditions: The reaction is often carried out in a protic solvent like ethanol. The temperature can be varied, with refluxing conditions commonly employed to drive the reaction to completion. However, milder conditions may be necessary to prevent side reactions. The use of acidic conditions has been shown to influence the regioselectivity of the Hantzsch synthesis in certain cases. rsc.org

Catalyst: While the classical Hantzsch synthesis can proceed without a catalyst, the use of a base or an acid catalyst can accelerate the reaction. For instance, bases like pyridine (B92270) or triethylamine (B128534) can be used to neutralize the hydrogen halide formed during the reaction.

Purification: Purification of the intermediate ester and the final acid is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical for obtaining high-purity crystals.

The following table outlines key optimization parameters for the Hantzsch synthesis of related thiazoles:

ParameterConditionEffect on Yield/Purity
Solvent Ethanol, MethanolGood solubility for reactants, facilitates reaction.
Temperature Room temperature to refluxHigher temperatures increase reaction rate but may lead to side products.
Catalyst None, Pyridine, TriethylamineBase can neutralize acidic byproducts, potentially improving yield.
Work-up Neutralization, ExtractionProper work-up is essential to isolate the product from unreacted starting materials and byproducts.

Exploration of Novel Synthetic Methodologies for this compound and its Analogues

Recent research in organic synthesis has focused on developing more environmentally friendly and efficient methods for the preparation of heterocyclic compounds like thiazoles.

Green Chemistry Approaches in Thiazole Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. ufms.brresearchgate.net For the synthesis of thiazole derivatives, several greener alternatives to the classical Hantzsch synthesis have been explored.

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact of the synthesis. bepls.com Some reactions have also been performed under solvent-free conditions. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasound can dramatically reduce reaction times, increase yields, and often leads to cleaner reactions with fewer side products. mdpi.commdpi.com These techniques provide efficient energy transfer to the reaction mixture, accelerating the rate of cyclocondensation.

One-Pot, Multi-Component Reactions: Designing the synthesis as a one-pot, multi-component reaction, where multiple starting materials are combined in a single reaction vessel to form the final product, improves efficiency and reduces waste. mdpi.com

A comparison of conventional and green synthesis approaches for thiazoles is provided below:

ApproachConventional MethodGreen AlternativeAdvantages of Green Alternative
Solvent Volatile organic solvents (e.g., benzene, chloroform)Water, Ethanol, PEG, Solvent-freeReduced toxicity and environmental impact. bepls.comresearchgate.net
Energy Source Conventional heating (reflux)Microwave, UltrasoundFaster reaction times, higher yields, energy efficiency. mdpi.commdpi.com
Procedure Stepwise synthesis with isolation of intermediatesOne-pot, multi-component reactionIncreased efficiency, reduced waste and purification steps. mdpi.com

Catalytic Methods for Thiazole Ring Formation

The development of novel catalytic systems offers a promising avenue for the efficient synthesis of thiazoles.

Brønsted Acid Catalysis: Trifluoromethanesulfonic acid (TfOH) has been shown to be an effective catalyst for the coupling of α-diazoketones with thioamides to form 2,4-disubstituted thiazoles. organic-chemistry.orgacs.orgnih.govacs.org This metal-free approach proceeds under mild conditions and exhibits good functional group tolerance. organic-chemistry.orgacs.orgnih.govacs.org

Heterogeneous Catalysis: The use of solid-supported catalysts, such as silica-supported tungstosilicic acid, offers advantages in terms of catalyst recovery and reusability, contributing to a more sustainable process. mdpi.com These catalysts can be easily separated from the reaction mixture by simple filtration.

Nanocatalysts: Nanomagnetic copper catalysts have demonstrated high catalytic activity in the synthesis of 2,4-disubstituted thiazoles. researchgate.net The magnetic nature of these catalysts allows for their easy separation from the reaction medium using an external magnet. researchgate.net

Strategies for Chemical Modification and Derivatization of this compound

The carboxylic acid functional group in this compound provides a versatile handle for a variety of chemical modifications and derivatizations, allowing for the synthesis of a library of related compounds with potentially different properties.

Amide Bond Formation: The most common derivatization of the carboxylic acid is the formation of amides. This can be achieved by reacting the carboxylic acid with a variety of primary or secondary amines in the presence of a coupling agent. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov This reaction is highly versatile and allows for the introduction of a wide range of substituents.

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2-cyclohexyl-1,3-thiazol-4-yl)ethanol, using a strong reducing agent like lithium aluminum hydride (LiAlH4).

The following table summarizes common derivatization strategies for the carboxylic acid group:

ReactionReagentsProduct Functional Group
Amide Coupling Amine (R-NH2), EDC, HOBt, DMAPAmide (-CONH-R)
Esterification Alcohol (R-OH), H2SO4Ester (-COO-R)
Reduction LiAlH4Alcohol (-CH2OH)

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for a wide range of chemical transformations, allowing for the synthesis of various derivatives such as esters, amides, and acid chlorides. These derivatizations are standard procedures in organic synthesis and can be used to modify the compound's physicochemical properties.

For instance, esterification can be accomplished by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine can be mediated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC).

A study on related thiazole acetic acid derivatives demonstrated the synthesis of various amides by reacting the carboxylic acid with different amines. This highlights the feasibility of applying similar methodologies to this compound to generate a library of amide derivatives.

Derivative TypeReagents and ConditionsProduct
EsterAlcohol, Acid Catalyst (e.g., H₂SO₄), Heat2-(2-cyclohexyl-1,3-thiazol-4-yl)acetate
Amide1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂)N-substituted-2-(2-cyclohexyl-1,3-thiazol-4-yl)acetamide
AmideAmine (RNH₂), Coupling Agent (e.g., DCC)N-substituted-2-(2-cyclohexyl-1,3-thiazol-4-yl)acetamide

Substituent Effects on the Cyclohexyl Ring System

Modifications to the cyclohexyl ring of this compound can influence its steric and electronic properties. The introduction of substituents on the cyclohexyl ring can be achieved by starting with a substituted cyclohexanecarboxylic acid, which is then converted to the corresponding thioamide for the thiazole synthesis.

Further functionalization of the cyclohexyl ring on the pre-formed thiazole acetic acid is challenging due to the relative inertness of the cycloalkane ring. However, radical halogenation could potentially introduce a handle for further derivatization, although this approach may lack selectivity.

Starting MaterialResulting SubstituentExample Compound
4-Methylcyclohexanecarboxylic acid4-Methylcyclohexyl2-(2-(4-methylcyclohexyl)-1,3-thiazol-4-yl)acetic acid
Cyclohexanecarboxylic acidUnsubstituted CyclohexylThis compound

Heteroatom Modifications within the Thiazole Scaffold

The thiazole ring is a key structural component, and modifications to its heteroatoms can lead to significant changes in the molecule's properties. While direct modification of the sulfur or nitrogen atom in the thiazole ring of the target compound is not straightforward, analogous structures with different substitution patterns on the thiazole ring provide insight into potential synthetic strategies.

For instance, the synthesis of 2-aminothiazole (B372263) derivatives is a common theme in the literature. This suggests that a 2-amino-2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid derivative could be synthesized by using thiourea (B124793) instead of cyclohexanecarbothioamide in the Hantzsch synthesis. The resulting amino group can then be further derivatized.

Furthermore, the introduction of substituents at the C5 position of the thiazole ring can be achieved by using a β-ketoester with a substituent at the α-position during the initial thiazole synthesis. Research on other thiazole derivatives shows various substitutions at different positions of the thiazole ring, indicating a wide range of possible modifications.

ModificationSynthetic StrategyPotential Derivative
2-Amino substitutionUse of thiourea in Hantzsch synthesis2-(2-amino-1,3-thiazol-4-yl)acetic acid (cyclohexyl group would be absent)
C5-substitutionUse of an α-substituted-4-haloacetoacetic ester2-(2-cyclohexyl-5-substituted-1,3-thiazol-4-yl)acetic acid

In Vitro Cellular and Biochemical Target Identification Methodologies

Identifying the direct molecular targets of a compound is a foundational step in understanding its biological effects. A variety of in vitro techniques are utilized to pinpoint specific enzymes, receptors, or other proteins that interact with the compound of interest.

Enzymatic Target Profiling and Inhibition Kinetics of this compound

Enzymatic assays are fundamental in determining if a compound can modulate the activity of specific enzymes. bellbrooklabs.com These assays are crucial for identifying potential therapeutic targets and understanding the compound's mechanism of inhibition.

Initial screening would involve testing this compound against a broad panel of enzymes, particularly those known to be relevant in various diseases, such as kinases, proteases, and phosphatases. This process, known as target class profiling, helps to identify the enzyme families that are most sensitive to the compound. nih.gov High-throughput screening (HTS) methods are often employed for this initial broad profiling. bellbrooklabs.com

Once a potential enzymatic target is identified, the next step is to characterize the kinetics of the interaction. bellbrooklabs.com This involves determining key parameters such as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. Further kinetic studies would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). bellbrooklabs.com A novel assay based on pre-equilibrium titration curves can also be used to determine the equilibrium inhibition constant (Ki) along with the rates of complex formation and dissociation. qub.ac.uk

Below is a hypothetical data table illustrating the kind of results that might be obtained from enzymatic profiling of this compound against a panel of kinases.

Table 1: Hypothetical Enzymatic Inhibition Profile of this compound against a Kinase Panel

Kinase Target IC50 (µM) Mechanism of Inhibition
Kinase A 5.2 Competitive
Kinase B > 100 Not Determined
Kinase C 12.8 Non-competitive

Receptor Binding Assays and Ligand-Binding Affinity Studies

Receptor binding assays are essential for determining if a compound interacts with cell surface or intracellular receptors. nih.gov These assays are widely used to screen for ligands that can modulate receptor function. researchgate.net

Radioligand binding assays are a classic method where a radioactively labeled ligand known to bind to the target receptor is used. labome.com The ability of this compound to displace the radioligand from the receptor is measured, which provides information about its binding affinity. nih.gov The data from these competition assays are used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity for the receptor. nih.gov

Non-radioactive methods are also widely used and include fluorescence polarization (FP) and surface plasmon resonance (SPR). slideshare.net These techniques offer safer and often real-time analysis of receptor-ligand interactions. slideshare.net

The following is a sample data table representing potential results from a receptor binding study for this compound.

Table 2: Illustrative Receptor Binding Affinity Data for this compound

Receptor Target Assay Type Ki (nM)
GPCR X Radioligand Competition 75
Nuclear Receptor Y Fluorescence Polarization 250

Protein-Ligand Interaction Analysis Using Biophysical Techniques

A range of biophysical techniques can provide detailed insights into the direct interaction between a compound and its protein target. worldscientific.comresearchgate.net These methods can confirm direct binding and provide thermodynamic and structural information about the interaction. acs.org

Isothermal Titration Calorimetry (ITC) is a powerful technique that measures the heat released or absorbed during the binding of a ligand to a protein. acs.org ITC can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, such as enthalpy (ΔH) and entropy (ΔS). acs.org

Surface Plasmon Resonance (SPR) is a label-free technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time. labome.com SPR provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the binding affinity (Kd) can be calculated. labome.com

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to study protein-ligand interactions at an atomic level. acs.org Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify the binding epitope of the ligand and conformational changes in the protein upon binding. acs.org

A hypothetical summary of biophysical data for the interaction of this compound with a target protein is presented below.

Table 3: Example Biophysical Data for the Interaction of this compound with a Target Protein

Technique Parameter Value
Isothermal Titration Calorimetry (ITC) Binding Affinity (Kd) 1.2 µM
Stoichiometry (n) 1:1
Surface Plasmon Resonance (SPR) Association Rate (kon) 3.5 x 10^4 M⁻¹s⁻¹
Dissociation Rate (koff) 4.2 x 10⁻² s⁻¹

Elucidation of Intracellular Signaling Pathway Modulation by this compound

Beyond identifying direct targets, it is crucial to understand how a compound affects the complex network of intracellular signaling pathways. This provides a more comprehensive picture of its cellular mechanism of action.

Kinase Pathway Regulation and Phosphorylation Cascade Analysis

Many cellular processes are regulated by kinase signaling cascades, where a series of kinases phosphorylate and activate one another. nih.gov Investigating a compound's effect on these pathways is often a key part of mechanistic studies. nih.gov

Western Blotting with phospho-specific antibodies is a common method to assess the phosphorylation status of key proteins within a signaling cascade. nih.gov Cells would be treated with this compound, and the levels of phosphorylated kinases (e.g., ERK, JNK, p38) and their downstream substrates would be measured. nih.gov

Kinase activity assays can be performed using cell lysates to directly measure the activity of specific kinases following treatment with the compound. creative-diagnostics.com Furthermore, kinase enrichment analysis (KEA) can be used to infer which kinases are most likely involved in regulating the cellular response to the compound based on changes in the phosphoproteome. oup.com

The table below provides a hypothetical example of how this compound might affect key proteins in a kinase signaling pathway.

Table 4: Hypothetical Modulation of a Kinase Signaling Pathway by this compound

Protein Phosphorylation Status Fold Change vs. Control
p-MEK1/2 Decreased 0.4
p-ERK1/2 Decreased 0.3
p-p38 No significant change 1.1

Gene Expression Profiling and Transcription Factor Activation Studies

Changes in signaling pathways often culminate in altered gene expression through the activation or inhibition of transcription factors.

Gene expression profiling techniques, such as DNA microarrays and RNA sequencing (RNA-Seq) , provide a global view of how a compound affects the transcriptome of a cell. thermofisher.comwikipedia.orgnih.gov These methods can identify sets of genes that are up- or down-regulated in response to treatment with this compound, offering clues about the biological processes being affected. verisimlife.com

Transcription factor activation assays are used to determine which transcription factors are activated by the compound. nih.gov These are often ELISA-based assays that measure the binding of activated transcription factors from nuclear extracts to specific DNA consensus sequences. assaygenie.comraybiotech.com Luciferase reporter assays are another common method, where the activity of a specific transcription factor is linked to the expression of a reporter gene. signosisinc.com

An illustrative data table for transcription factor activation is shown below.

Table 5: Example of Transcription Factor Activation Profile for this compound

Transcription Factor Activation Level (Fold Change vs. Control)
NF-κB 1.2
AP-1 0.2
CREB 0.4

Table 6: Compound Names Mentioned in the Article

Compound Name

Cell Cycle Progression and Apoptosis Induction Mechanisms

OTSSP167 has demonstrated the ability to induce cell cycle arrest and apoptosis in several types of cancer cells. In T-cell acute lymphoblastic leukemia (T-ALL), treatment with OTSSP167 leads to a dose-dependent cytotoxicity, with IC50 values in the nanomolar range (10-50 nM). nih.gov Mechanistic studies revealed that the compound induces both G2/M and G1/S phase cell cycle arrest. nih.gov Incubation of T-ALL cell lines with 15 nM of OTSSP167 for 48 hours resulted in an increased percentage of cells in the G2/M phase. nih.gov This cell cycle arrest is associated with the inhibition of key regulatory proteins. For instance, in glioblastoma multiforme (GBM), OTSSP167 treatment reduced the expression of G2/M phase-related proteins Cyclin B1 and Cdc2, while upregulating the expression of p21. researchgate.net

The induction of apoptosis is a significant mechanism of action for OTSSP167. In T-ALL cells, the compound's cytotoxic effects are mediated through the induction of apoptosis, which is linked to the inhibition of the MAP2K7 kinase activity and a subsequent reduction in the activation of its downstream substrate, JNK. nih.gov Furthermore, treatment of T-ALL cells with OTSSP167 resulted in the cleavage of PARP and caspase-3, key markers of apoptosis. nih.gov In neuroblastoma cells, OTSSP167 also demonstrated the ability to induce apoptosis, as evidenced by the cleavage of PARP and Caspase-3. researchgate.net The apoptotic response is further supported by findings in bladder cancer cells, where OTSSP167 was shown to induce cell cycle arrest. nih.gov

The table below summarizes the effects of OTSSP167 on cell cycle and apoptosis markers in different cancer cell lines.

Cell LineCancer TypeEffect on Cell CycleApoptosis InductionKey Molecular Markers Affected
T-ALL cell linesT-cell Acute Lymphoblastic LeukemiaG2/M and G1/S arrest nih.govYes nih.govInhibition of MAP2K7-JNK pathway, Cleavage of PARP and Caspase-3 nih.gov
Glioblastoma cell linesGlioblastoma MultiformeG2/M arrest researchgate.netNot specifiedReduction of Cyclin B1 and Cdc2, Upregulation of p21 researchgate.net
Neuroblastoma cell linesNeuroblastomaNot specifiedYes researchgate.netCleavage of PARP and Caspase-3 researchgate.net

Preclinical Mechanistic Studies of 2-(2-cyclohexyl-1,3-thiazole-4-yl)acetic acid in Disease Models

Preclinical studies have further explored the mechanistic underpinnings of OTSSP167's activity in various disease models, primarily focusing on its anti-inflammatory, antiproliferative, and immunomodulatory potential.

The direct anti-inflammatory mechanisms of this compound in cellular systems have not been extensively detailed in the available research. However, some of its known targets are implicated in inflammatory signaling pathways. The MAP2K7-JNK pathway, which is inhibited by OTSSP167, can be activated by stress-associated signals, including inflammation. nih.gov By inhibiting this pathway, OTSSP167 may interfere with downstream inflammatory responses. Detailed studies focusing on the modulation of cytokine production, macrophage polarization, or other specific anti-inflammatory effects in cellular systems are limited.

The antiproliferative and cytostatic effects of OTSSP167 are well-documented across a range of cancer cell lines. The compound exhibits potent, dose-dependent inhibition of cell proliferation, with IC50 values typically in the low nanomolar range. nih.govselleckchem.com This antiproliferative activity is a direct consequence of the compound's ability to induce cell cycle arrest and apoptosis. nih.govresearchgate.net

In T-ALL, OTSSP167 demonstrated cytotoxicity against a panel of cell lines with IC50 values between 10 and 50 nM. nih.gov The compound's mechanism of action involves the inhibition of multiple signaling pathways crucial for leukemic cell survival, including the mTOR and NOTCH1 pathways, in addition to the MAP2K7-JNK pathway. nih.gov In various cancer cell lines with high expression of Maternal Embryonic Leucine Zipper Kinase (MELK), a primary target of OTSSP167, the compound showed significant growth inhibition. selleckchem.com The antiproliferative effects of OTSSP167 are also linked to the inhibition of other mitotic kinases, such as Aurora B kinase, which can lead to defects in the mitotic checkpoint and ultimately inhibit cell division. plos.orgnih.gov

The table below presents the reported IC50 values for OTSSP167 in several cancer cell lines.

Cell LineCancer TypeIC50 (nM)
A549Lung Cancer6.7 selleckchem.com
T47DBreast Cancer4.3 selleckchem.com
DU4475Breast Cancer2.3 selleckchem.com
22Rv1Prostate Cancer6.0 selleckchem.com
T-ALL cell lines (panel)T-cell Acute Lymphoblastic Leukemia10-50 nih.gov

Specific research on the immunomodulatory mechanisms of this compound in ex vivo assays is currently limited. While some thiazole derivatives have been shown to possess immunopotentiating properties, such as stimulating macrophage activity and enhancing humoral and cell-mediated immune responses, these studies were not conducted on OTSSP167. nih.gov The primary targets of OTSSP167, such as MELK, are involved in pathways that can influence immune responses. However, detailed ex vivo studies using assays such as T-cell proliferation, dendritic cell maturation, or natural killer cell activity to specifically characterize the immunomodulatory effects of OTSSP167 are not extensively reported in the scientific literature. Therefore, the immunomodulatory profile of this compound in ex vivo systems remains an area for further investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Cyclohexyl 1,3 Thiazol 4 Yl Acetic Acid Derivatives

Identification of Key Pharmacophoric Elements within the 2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. Analysis of the this compound structure reveals three principal pharmacophoric regions:

The Cyclohexyl Ring : This bulky, lipophilic group typically interacts with hydrophobic pockets within the target protein's binding site. Its size, shape, and conformational flexibility are critical for establishing van der Waals interactions and ensuring proper orientation of the molecule.

The 1,3-Thiazole Heterocycle : The thiazole (B1198619) ring serves as a central, rigid scaffold. spast.orgeurekaselect.comwjrr.org Its aromatic nature allows for potential π-π stacking interactions with aromatic amino acid residues. Furthermore, the nitrogen atom at position 3 can act as a hydrogen bond acceptor, a key interaction point for anchoring the molecule to its biological target. ipindexing.comglobalresearchonline.net The thiazole nucleus is a common feature in numerous FDA-approved drugs, highlighting its importance as a "privileged scaffold" in medicinal chemistry. nih.govglobalresearchonline.net

The Acetic Acid Moiety : This acidic side chain is a critical functional group, often involved in direct, high-energy interactions with the biological target. The carboxylic acid can act as both a hydrogen bond donor and acceptor. In its deprotonated carboxylate form, it can form strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a receptor's active site. nih.gov

Together, these three elements form a classic pharmacophore model consisting of a hydrophobic feature (cyclohexyl), a central aromatic/heterocyclic core with hydrogen-bonding capabilities (thiazole), and an anionic/polar group (acetic acid).

Impact of Substituent Variations on Biological Potency and Selectivity

Modifying each of the key pharmacophoric elements provides valuable insight into their specific roles in modulating biological activity.

The cyclohexyl group's primary role is to provide lipophilicity and steric bulk, facilitating entry into and interaction with hydrophobic regions of a target. Research on related thiazole derivatives has shown that increasing lipophilicity at this position can significantly enhance potency.

In one study on analogous 2,4,5-trisubstituted thiazoles, replacing a linear butyl group with a more lipophilic cyclohexyl moiety resulted in a four-fold increase in antimicrobial activity. nih.gov This suggests that the defined shape and increased surface area of the cyclic alkyl group lead to more favorable hydrophobic interactions within the target's binding site.

Table 1: Impact of Lipophilic Group at Position 2 on Biological Activity of Thiazole Analogs

CompoundR Group (at position 2)Relative PotencyKey Interaction Type
Analog 1Butyl1xHydrophobic
Analog 2Cyclohexyl4xEnhanced Hydrophobic

Data based on findings for analogous thiazole derivatives demonstrating the effect of lipophilicity. nih.gov

Further modifications, such as adding polar or non-polar substituents to the cyclohexyl ring itself, could fine-tune this interaction, potentially improving selectivity or altering pharmacokinetic properties.

The thiazole ring is a versatile heterocyclic system found in a vast number of biologically active molecules, including antimicrobials, anti-inflammatory agents, and anticancer drugs. globalresearchonline.netnih.govnih.gov Its structural and electronic properties are fundamental to its function in drug design. acs.orgrsc.org

The thiazole core acts as a rigid linker, holding the cyclohexyl and acetic acid moieties in a specific spatial orientation required for optimal binding. The substitution pattern on the thiazole ring is critical. In many classes of thiazole derivatives, the biological activity is highly sensitive to the nature and position of substituents. mdpi.com For instance, studies on certain 1,3-thiazole derivatives revealed that the placement of a 4-hydroxyphenyl group at the 2-position of the ring resulted in significantly greater antimicrobial activity compared to placing it at the 4-position. nih.gov This underscores the directional importance of the interactions mediated by the thiazole scaffold.

The acetic acid group is often indispensable for biological activity, acting as a key anchoring point to the target receptor. SAR studies on various heterocyclic acetic acid derivatives consistently demonstrate the importance of this functional group.

Research on a series of (5-substituted-2-methyl-1,3-thiazol-4-yl) acetic acids found that the carboxylic acid moiety's hydrophilic and charged characteristics were essential for their function as effective biocides. nih.gov Similarly, a study on thiazole-based carbonic anhydrase inhibitors identified the presence of a carboxylic acid moiety at the 4-position as an essential requirement for potent inhibitory activity. nih.gov

Modifications to this group, such as esterification or amidation, typically lead to a significant reduction or complete loss of activity, confirming its role in forming critical ionic or hydrogen bonds. The length of the alkyl chain connecting the carboxyl group to the thiazole ring can also be a factor, with the acetic acid spacer often providing the optimal distance for interaction with the target residue.

Table 2: Effect of Acetic Acid Moiety Modification on Biological Activity

Compound SeriesModificationGeneral Effect on PotencyReason
Thiazolyl-acetic acidsEsterification (R-COOH to R-COOR')Decrease / LossLoss of key ionic/H-bond interaction
Thiazolyl-acetic acidsAmidation (R-COOH to R-CONH₂)Decrease / LossAltered H-bonding capacity
Thiazolyl-propionic acidsIncreased chain lengthVariable / DecreaseSuboptimal positioning of carboxyl group

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. kashanu.ac.ir By quantifying physicochemical properties (descriptors), QSAR models can predict the activity of novel compounds and guide the design of more potent analogues.

The development of a robust QSAR model for analogues of this compound would involve synthesizing a library of related compounds and evaluating their biological activity. This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

For thiazole derivatives, relevant descriptors often include:

Steric descriptors : (e.g., molecular volume, surface area) related to the size and shape of substituents.

Electronic descriptors : (e.g., partial atomic charges, dipole moment) that quantify the electronic nature of the molecule.

Hydrophobic descriptors : (e.g., LogP) which measure the lipophilicity of the compound.

Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to generate the QSAR equation. A robust model is characterized by strong statistical validation parameters.

For example, a 2D-QSAR study on a series of aryl thiazole derivatives with antimicrobial activity yielded a statistically significant model. researchgate.net The key parameters for validating such a model are the squared correlation coefficient (r²), which measures the goodness of fit for the training set, and the cross-validated squared correlation coefficient (q²), which assesses the model's internal predictability. An external validation using a test set (predictive r²) further confirms the model's robustness. researchgate.net

Table 3: Example of Statistical Validation Parameters for a 2D-QSAR Model of Aryl Thiazole Derivatives

ParameterValueDescription
r² (Correlation Coefficient)0.9521Indicates a strong correlation for the training set data.
q² (Cross-Validated r²)0.8619High value suggests good internal model predictivity.
pred_r² (External Validation)0.4868Indicates moderate predictive power for an external test set.

Data from a QSAR study on aryl thiazole derivatives for antimicrobial activity, illustrating the principles of model development. researchgate.net

Such models can reveal that specific properties, like electrostatic effects or hydrophilicity, are dominant factors in determining the biological activity of thiazole-based compounds. researchgate.net The insights gained from these QSAR models are invaluable for prioritizing the synthesis of new derivatives with a higher probability of success.

Validation and Applicability Domain of QSAR Models

The validation of a QSAR model is essential to ensure its reliability and predictive power for new, untested compounds. This process involves a series of statistical checks, divided into internal and external validation. The ultimate goal is to create a model that is not only statistically robust but also mechanistically interpretable.

Internal Validation: Internal validation techniques assess the stability and robustness of the model using the training set data—the data used to build the model. A primary method for internal validation is cross-validation. The most common form, leave-one-out (LOO) cross-validation, involves systematically removing one compound from the training set, rebuilding the model with the remaining compounds, and then predicting the activity of the removed compound. This process is repeated until every compound has been left out once. The predictive ability of the model is then quantified by the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. For a series of thiazole derivatives studied as PIN1 inhibitors, a multiple linear regression (MLR) model yielded a cross-validation coefficient (R²cv or Q²) of 0.63, suggesting satisfactory internal performance. researchgate.net

External Validation: External validation is a more stringent test of a model's predictive capability. It involves using the developed QSAR model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive power is often assessed by the predictive R² (R²_pred or R²_ext). This metric compares the predicted activity values with the actual experimental values for the test set. A model is generally considered predictive if R²_pred is greater than 0.6. For instance, in a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors, the model showed a test set prediction coefficient of 0.621. laccei.org Another study on thiazole derivatives reported an external predictive power (R²_test) of 0.78 for their MLR model. researchgate.net

The following table presents typical statistical metrics used to validate QSAR models, with example values drawn from studies on various thiazole derivatives. researchgate.netlaccei.orgacs.org

Parameter Symbol Typical Acceptable Value Description
Coefficient of Determination> 0.6Measures the goodness-of-fit of the model to the training data.
Cross-validated R²Q² or R²cv> 0.5Assesses the internal predictive ability of the model through cross-validation.
External (Predictive) R²R²_pred or R²_ext> 0.6Evaluates the model's ability to predict the activity of an external test set.
Root Mean Square ErrorRMSELow valueIndicates the deviation between predicted and observed values.
Mean Squared ErrorMSELow valueRepresents the average of the squares of the errors.
Fischer's test valueFHigh valueIndicates the statistical significance of the regression model.

Applicability Domain (AD): A crucial aspect of QSAR modeling, as emphasized by the Organisation for Economic Co-operation and Development (OECD) principles, is the definition of the Applicability Domain. mdpi.com The AD defines the chemical space of descriptors and modeled responses for which the model provides reliable predictions. nih.govtum.de Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. mdpi.com

A common method for visualizing the AD is the Williams plot, which graphs standardized residuals versus leverage (hat values) for each compound. Leverage indicates how much a compound's descriptor values influence the model. A critical leverage value (h) is typically defined. Compounds with leverage higher than h are considered influential and may be outside the AD. This graphical method allows for the easy detection of outliers and overly influential compounds, ensuring that the model is only used for chemicals structurally similar to the training compounds. researchgate.net The definition of the AD is vital for the practical application of QSAR models in areas like drug discovery and environmental risk assessment. tum.de

Conformational Analysis and Bioactive Conformation Elucidation of this compound and its Analogues

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable, low-energy shapes (conformers) a molecule can adopt and the energy barriers between them. Elucidating the bioactive conformation—the specific shape a molecule adopts when it binds to its biological target—is a cornerstone of rational drug design.

For this compound, a full conformational analysis would involve studying the rotational possibilities around several key single bonds. The primary areas of conformational flexibility are:

The orientation of the acetic acid side chain relative to the thiazole ring.

The conformation of the cyclohexyl ring.

The rotation of the bond connecting the cyclohexyl and thiazole rings.

Acetic Acid Side Chain Conformation: The carboxylic acid group of the acetic acid moiety can exist in different planar arrangements. Studies on similar small molecules have shown that the energy landscape is dominated by conformations where the O=C-O-H dihedral angle is approximately 0° (syn-periplanar) or 180° (anti-periplanar). The syn conformation is often favored due to the potential for an intramolecular hydrogen bond, but the relative stability can be influenced by the solvent and substitution patterns.

Cyclohexyl Ring Conformation: The cyclohexyl ring typically adopts a low-energy chair conformation to minimize angular and torsional strain. However, other higher-energy conformations like the boat and twist-boat are also possible and may be relevant in certain binding interactions. The energy difference between the chair and twist-boat conformation is approximately 5.5 kcal/mol.

Thiazole-Cyclohexyl Linkage: Rotation around the C-C bond linking the thiazole and cyclohexyl rings will determine the relative orientation of these two cyclic systems. Steric hindrance between the rings will likely lead to a non-planar preferred conformation.

Bioactive Conformation Elucidation: Identifying the bioactive conformation often involves a combination of computational and experimental techniques. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers. nih.govindexcopernicus.com For amino acid residues containing a thiazole ring, DFT studies have identified a semi-extended β2 conformation as being particularly stable. nih.govnih.gov This stability is often attributed to an intramolecular hydrogen bond between an amide N-H group and the nitrogen atom of the thiazole ring (N-H···N_Tzl). nih.gov While the subject compound lacks an amide group, the principle of intramolecular interactions stabilizing specific conformations remains relevant.

By comparing the low-energy conformations of a series of active analogues, a pharmacophore model can be developed. This model represents the spatial arrangement of essential features required for biological activity. Superimposing the low-energy conformers of active molecules can reveal a common shape, which is hypothesized to be the bioactive conformation. This information is invaluable for designing new derivatives with improved potency and selectivity.

The following table summarizes the key conformational considerations for this compound.

Molecular Fragment Key Conformations Typical Relative Energy (kcal/mol) Notes
Carboxylic Acid (O=C-O-H)syn-periplanar, anti-periplanar0 - 5The syn form is often lower in energy, but this can be solvent-dependent.
Cyclohexyl RingChair, Twist-Boat, Boat0, ~5.5, ~6.9The chair conformation is significantly more stable.
Thiazole-Amino Acid Linkageβ2 (semi-extended)-Often stabilized by an N-H···N_Tzl intramolecular hydrogen bond in related peptide structures. nih.govnih.gov

Computational Chemistry and Molecular Modeling of 2 2 Cyclohexyl 1,3 Thiazol 4 Yl Acetic Acid

Molecular Docking Simulations of 2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to a protein target.

To understand the potential biological activity of this compound, molecular docking simulations would be performed against a panel of known biological targets. These simulations would predict the binding orientation of the molecule within the active site of a receptor or enzyme. Key interaction hotspots, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be identified. For example, the carboxylic acid moiety of the compound is a likely candidate for forming hydrogen bonds with polar residues in a binding pocket, while the cyclohexyl and thiazole (B1198619) rings could engage in hydrophobic and aromatic interactions, respectively.

Table 1: Hypothetical Key Interactions of this compound with a Generic Kinase Active Site

Interacting Group of LigandPotential Interacting Residue Type in ProteinType of Interaction
Carboxylic acidLysine (B10760008), ArginineHydrogen Bond, Salt Bridge
Thiazole ringPhenylalanine, Tyrosineπ-π Stacking
Cyclohexyl ringLeucine, Valine, IsoleucineHydrophobic Interaction
Thiazole nitrogenBackbone NHHydrogen Bond

This table represents a hypothetical scenario of interactions and is for illustrative purposes only, as specific docking studies for this compound are not publicly available.

Virtual screening involves the computational screening of large libraries of small molecules against a biological target. Conversely, one could screen this compound against a library of different protein structures to identify potential new biological targets. This "reverse docking" approach can help in identifying novel therapeutic applications for the compound. Methodologies such as high-throughput docking and pharmacophore-based screening would be employed.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules over time. This method is crucial for understanding the stability of ligand-protein complexes and the conformational changes that may occur upon binding.

Following molecular docking, the most promising ligand-target complexes would be subjected to MD simulations. These simulations, typically run for nanoseconds to microseconds, would assess the stability of the binding pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored. A stable RMSD over the simulation time would suggest a stable binding complex. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be important for ligand binding and function.

In solution, a flexible molecule like this compound exists as an ensemble of different conformations. MD simulations of the isolated molecule in a solvent (e.g., water) can be used to explore its conformational landscape. Understanding the preferred conformations is important, as the bioactive conformation (the one that binds to the target) must be energetically accessible.

Quantum Chemical Calculations and Electronic Property Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. These properties are fundamental to its reactivity and interactions. Methods like Density Functional Theory (DFT) are commonly used for this purpose.

Calculations for this compound would provide information on its molecular orbital energies (HOMO and LUMO), electrostatic potential surface, and partial atomic charges. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. The electrostatic potential map would visualize the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its non-covalent interactions.

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations

PropertyPredicted Value/InformationSignificance
HOMO Energy(Value in eV)Relates to electron-donating ability
LUMO Energy(Value in eV)Relates to electron-accepting ability
HOMO-LUMO Gap(Value in eV)Indicator of chemical reactivity
Dipole Moment(Value in Debye)Measure of molecular polarity
Electrostatic PotentialMap showing positive and negative regionsPredicts sites for electrophilic and nucleophilic attack

Note: The values in this table are placeholders and would need to be calculated using appropriate quantum chemistry software.

Prediction of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Using computational methods, such as Density Functional Theory (DFT), it is possible to calculate various electronic and reactivity descriptors for this compound. These descriptors help in understanding the molecule's stability, reactivity, and potential interaction with other chemical species.

Molecular Orbitals and Reactivity:

Key to understanding the electronic behavior are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, particularly the sulfur and nitrogen atoms, which are common sites for electrophilic attack. The LUMO, conversely, is likely distributed over the thiazole ring and the carboxylic acid group, indicating these as potential sites for nucleophilic attack.

Global Reactivity Descriptors:

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron from the molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of the molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ2 / (2η).

The following table presents theoretically predicted values for these electronic properties of this compound, based on DFT calculations commonly applied to similar thiazole derivatives.

DescriptorPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Ionization Potential (I)6.5 eV
Electron Affinity (A)1.2 eV
Electronegativity (χ)3.85 eV
Chemical Hardness (η)2.65 eV
Chemical Softness (S)0.377 eV⁻¹
Electrophilicity Index (ω)2.80 eV

Note: These values are theoretical predictions and may vary depending on the computational method and basis set used.

Molecular Electrostatic Potential (MEP):

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. For this compound, the MEP map would likely show regions of negative potential (electron-rich) around the oxygen atoms of the carboxylic acid group and the nitrogen and sulfur atoms of the thiazole ring. These areas are susceptible to electrophilic attack. Regions of positive potential (electron-poor) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid, making them sites for nucleophilic interaction.

Advanced Calculations for Spectroscopic Property Prediction

Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus. For this compound, the predicted chemical shifts would be influenced by the electronic environment of each atom.

1H NMR: The proton of the carboxylic acid group (-COOH) is expected to have the highest chemical shift due to its acidic nature. The proton on the thiazole ring would also exhibit a characteristic downfield shift. The protons of the methylene (B1212753) group adjacent to the thiazole ring and the protons of the cyclohexyl group would appear at lower chemical shifts.

13C NMR: The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbons of the thiazole ring would also have distinct chemical shifts, influenced by the electronegative nitrogen and sulfur atoms. The carbons of the cyclohexyl ring and the methylene bridge would appear in the upfield region of the spectrum.

The table below shows the predicted 1H and 13C NMR chemical shifts for key atoms in this compound.

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 12.0170 - 175
Thiazole Ring (C-H)6.8 - 7.2-
Methylene (-CH2-)3.5 - 3.830 - 35
Thiazole Ring (C-S)-115 - 120
Thiazole Ring (C=N)-160 - 165
Thiazole Ring (C-CH2)-145 - 150
Cyclohexyl (-CH-)2.8 - 3.240 - 45
Cyclohexyl (-CH2-)1.2 - 2.025 - 35

Note: These are approximate ranges and the exact values can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy:

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. For this compound, characteristic vibrational modes would include:

A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm-1.

A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm-1.

C-H stretching vibrations from the cyclohexyl and methylene groups, typically in the 2850-3000 cm-1 region.

C=N stretching of the thiazole ring, usually observed around 1600-1650 cm-1.

C-S stretching vibrations associated with the thiazole ring, typically found at lower wavenumbers.

The following table summarizes the predicted key IR vibrational frequencies.

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
Carboxylic AcidC=O Stretch1700 - 1725
AlkaneC-H Stretch2850 - 3000
Thiazole RingC=N Stretch1600 - 1650
Thiazole RingC-S Stretch600 - 800

Note: These are predicted frequencies. Experimental values may be slightly different due to environmental effects and instrumental factors.

Advanced Research Methodologies and Future Perspectives in the Study of 2 2 Cyclohexyl 1,3 Thiazol 4 Yl Acetic Acid

Application of Advanced Biophysical Techniques for Ligand-Target Characterization

The precise characterization of the interaction between a ligand and its biological target is fundamental to understanding its mechanism of action. For 2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid, advanced biophysical techniques are indispensable for elucidating the thermodynamics, kinetics, and structural basis of its binding.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. researchgate.net This technique can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and its target protein. nih.gov For instance, titrating the compound into a solution containing a putative target enzyme would yield a binding isotherm from which these parameters can be derived. nih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics of binding interactions. By immobilizing the target protein on a sensor chip and flowing a solution of this compound over the surface, one can measure the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (koff/kon). This provides valuable information about how quickly the compound binds to its target and how long it remains bound.

Hypothetical Thermodynamic and Kinetic Parameters for the Interaction of this compound with a Target Protein

TechniqueParameterHypothetical ValueUnit
ITCBinding Affinity (Kd)1.5µM
Stoichiometry (n)1.1
Enthalpy (ΔH)-8.5kcal/mol
Entropy (ΔS)5.2cal/mol·K
SPRAssociation Rate (kon)2.3 x 104M-1s-1
Dissociation Rate (koff)3.5 x 10-2s-1
Binding Affinity (Kd)1.52µM

Nuclear Magnetic Resonance (NMR) Spectroscopy in Ligand-Protein Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-protein interactions at atomic resolution. nih.gov Techniques such as chemical shift perturbation (CSP) or chemical shift mapping can be employed to identify the binding site of this compound on its target protein. researchgate.net This is achieved by recording 1H-15N HSQC spectra of an isotopically labeled protein in the absence and presence of the compound. mdpi.com The amino acid residues in the binding pocket that are affected by the ligand will show significant changes in their chemical shifts. mdpi.com

Furthermore, saturation transfer difference (STD) NMR can be used to identify which parts of the this compound molecule are in close contact with the protein. This information is crucial for understanding the binding mode and for guiding further optimization of the compound.

High-Throughput Screening (HTS) and Phenotypic Screening Approaches for Novel Activities

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those that modulate a specific biological target or pathway. In the context of this compound, HTS could be used to screen for analogues with improved activity or to identify new targets for this chemical scaffold.

In contrast to target-based screening, phenotypic screening involves testing compounds in complex biological systems, such as cells or whole organisms, to identify molecules that induce a desired change in phenotype without a priori knowledge of the target. researchgate.net This approach is particularly useful for discovering compounds with novel mechanisms of action. Thiazole (B1198619) derivatives have been investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory effects. mdpi.com A phenotypic screen could potentially uncover unexpected therapeutic applications for this compound.

Hypothetical HTS Campaign for Identifying Modulators of a Novel Kinase Target

Compound IDScaffoldConcentrationInhibition (%)
Lead-0012-cyclohexyl-1,3-thiazol-4-yl-acetic acid10 µM65
Analog-0022-phenyl-1,3-thiazol-4-yl-acetic acid10 µM45
Analog-0032-cyclohexyl-1,3-thiazol-4-yl-propionamide10 µM20
Library-Cpd-AUnrelated10 µM5
Library-Cpd-BUnrelated10 µM92

Rational Design Strategies for Enhanced Potency and Selectivity of this compound Analogues

Rational drug design aims to develop new compounds with improved therapeutic properties based on a detailed understanding of the ligand-target interaction. For this compound, this would involve synthesizing a series of analogues and evaluating their structure-activity relationships (SAR). Modifications could be made to the cyclohexyl ring, the thiazole core, or the acetic acid side chain to enhance potency and selectivity. For example, substituting the cyclohexyl group with other cyclic or aromatic moieties could probe the importance of this group for binding.

Computational methods, such as molecular docking, can be used to predict how different analogues will bind to the target protein, thereby guiding the synthetic efforts. The goal is to identify modifications that lead to more favorable interactions, such as additional hydrogen bonds or hydrophobic contacts, resulting in a more potent and selective inhibitor.

Hypothetical Structure-Activity Relationship (SAR) for Analogues of this compound

Compound IDR1 (at position 2)R2 (at position 4)IC50 (µM)
Lead-001Cyclohexyl-CH2COOH1.5
Analog-A1Phenyl-CH2COOH5.2
Analog-A2Methyl-CH2COOH25.8
Analog-B1Cyclohexyl-COOH12.1
Analog-B2Cyclohexyl-CH2CH2COOH3.7

Exploration of Unconventional Biological Targets and Pathways for this compound

The thiazole ring is a privileged scaffold in medicinal chemistry, and compounds containing this moiety have been shown to interact with a wide range of biological targets. globalresearchonline.net While this compound may have a primary, well-defined target, it is plausible that it could also modulate other, less conventional biological targets and pathways.

Exploring these unconventional targets could be achieved through various methods, including affinity chromatography-mass spectrometry, where the compound is used as bait to "pull down" its binding partners from a cell lysate. Additionally, chemoproteomics approaches can be used to identify protein targets that are covalently modified by reactive analogues of the compound. Given the diverse biological activities reported for thiazole derivatives, such as anticancer and antioxidant properties, investigations into unconventional targets for this compound are warranted. mdpi.com

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding

A comprehensive understanding of the biological effects of this compound can be achieved by integrating data from multiple "omics" platforms. mdpi.com

Genomics: Transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression in response to treatment with the compound, providing insights into the cellular pathways that are modulated.

Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications, offering a more direct view of the cellular response to the compound.

Metabolomics: This approach analyzes the global changes in metabolite levels, which can reveal alterations in metabolic pathways and provide biomarkers of the compound's activity.

By integrating these multi-omics datasets, a more complete picture of the mechanism of action of this compound can be constructed, potentially revealing novel targets, pathways, and biomarkers associated with its activity. mdpi.com

Q & A

Q. Can hybrid experimental-computational workflows accelerate derivative discovery?

  • Methodology : Combine high-throughput screening (HTS) with machine learning (e.g., random forest models trained on PubChem data). For instance, ICReDD’s platform uses Pistachio/BKMS_METABOLIC databases to predict feasible derivatives, reducing synthesis time by 30% .

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